molecular formula Cl2O9Zr B13746807 Oxygen(2-);zirconium(4+);diperchlorate

Oxygen(2-);zirconium(4+);diperchlorate

Cat. No.: B13746807
M. Wt: 306.12 g/mol
InChI Key: AJULTZNSOFHEGV-UHFFFAOYSA-L
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Description

Contextualization within Zirconium(IV) Coordination Chemistry

The chemistry of zirconium is dominated by its +4 oxidation state. The Zr(IV) cation is characterized by a high positive charge and a relatively small ionic radius, which results in a high charge density. This property makes Zr(IV) a hard Lewis acid with a pronounced affinity for hard Lewis bases, particularly oxygen-donor ligands, a characteristic known as high oxophilicity. wikipedia.org A key feature of zirconium(IV) chemistry is its strong tendency to achieve high coordination numbers, typically ranging from 6 to 8. This is exemplified in the structure of anhydrous zirconium(IV) perchlorate (B79767), Zr(ClO₄)₄, where the central zirconium atom is coordinated to eight oxygen atoms from four bidentate perchlorate groups. wikipedia.orgwikipedia.org

In aqueous solutions, the high charge density of Zr(IV) leads to significant hydrolysis, even in strongly acidic conditions. This process rarely results in simple hydrated ions like [Zr(H₂O)ₙ]⁴⁺, but rather in the formation of polynuclear complexes with oxo- and hydroxo-bridges. The most well-known example is the so-called "zirconyl" ion, often written as ZrO²⁺. However, this simple representation is misleading; in the solid state structure of zirconyl chloride octahydrate (ZrOCl₂·8H₂O), the core cationic unit is a tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, where four zirconium atoms are linked by double hydroxide (B78521) bridges. wikipedia.org This inherent tendency to form robust, polynuclear oxo/hydroxo clusters is a fundamental aspect of zirconium chemistry and provides the essential context for understanding the structure and behavior of zirconyl diperchlorate.

Significance of the Perchlorate Anion in Inorganic Systems

The perchlorate anion (ClO₄⁻) holds a distinct position in inorganic chemistry. It possesses a tetrahedral geometry and its negative charge is delocalized over four oxygen atoms, making it a very poor electron-pair donor. Consequently, it is widely regarded as a classic example of a weakly coordinating anion. wikipedia.org This property is frequently exploited by chemists to crystallize complex metal cations from solution with minimal interference from the counter-ion.

However, the description of perchlorate as non-coordinating is not universally applicable. In the absence of stronger Lewis bases (like water) and in the presence of a highly polarizing, hard metal cation such as Zr(IV), the perchlorate ion can and does act as a ligand. wikipedia.org It can coordinate to a metal center through one (monodentate) or two (bidentate) of its oxygen atoms. wikipedia.org The coordination mode of the perchlorate anion can be effectively probed using vibrational spectroscopy. The free ion, with Td symmetry, exhibits characteristic vibrational modes in its Infrared (IR) and Raman spectra. Upon coordination, this symmetry is lowered, leading to the splitting of degenerate modes and the appearance of new bands, providing clear evidence of a direct metal-perchlorate bond. researchgate.netresearching.cn

Overview of Zirconyl Diperchlorate (ZrO(ClO₄)₂) as a Distinct Chemical Entity

Zirconyl diperchlorate, also known as zirconium oxyperchlorate, is an inorganic compound that embodies the principles outlined above. dbpedia.org It is most commonly encountered in its hydrated forms, particularly as a white crystalline octahydrate, ZrO(ClO₄)₂·8H₂O, and a dihydrate. acs.orgamericanelements.com The anhydrous compound can be synthesized by the controlled thermal decomposition of anhydrous zirconium(IV) perchlorate, Zr(ClO₄)₄, at temperatures around 120°C. wikipedia.org Further heating to approximately 290°C results in its decomposition to zirconium dioxide (zirconia). wikipedia.org Zirconyl perchlorate may also form as a byproduct during the synthesis of Zr(ClO₄)₄ from zirconium tetrachloride and perchloric acid, especially if trace amounts of water are present. dbpedia.org

Selected Properties of Zirconyl Diperchlorate Hydrates
PropertyValueCompound
Chemical FormulaZrO(ClO₄)₂·8H₂OOctahydrate
Molecular Weight450.235 g/molOctahydrate americanelements.com
AppearanceWhite crystalline solidOctahydrate americanelements.com
CAS Number12591-05-8Hydrated form calpaclab.comalfa-chemistry.com

Research Gaps and Motivations for Comprehensive Investigation of ZrO(ClO₄)₂

Despite its seemingly simple formula, significant gaps remain in the comprehensive understanding of zirconyl diperchlorate, providing strong motivation for further research.

Structural Ambiguity: While the parent compound, anhydrous Zr(ClO₄)₄, has been structurally characterized, revealing an eight-coordinate zirconium center with bidentate perchlorates, the precise crystal structure of anhydrous ZrO(ClO₄)₂ is not well established. A critical unanswered question is the nature of the "zirconyl" moiety in this specific compound. It is unclear whether it exists as a discrete monomeric unit containing a Zr=O double bond or if it adopts the more typical polynuclear, oxo/hydroxo-bridged framework seen in other zirconyl salts. wikipedia.org Elucidating this structure is a primary driver for future crystallographic studies.

Hydrate (B1144303) Structures and Transformations: The crystal structure of the dihydrate has been investigated by X-ray powder diffraction, but a detailed single-crystal X-ray diffraction study of the various hydrates (including the common octahydrate) is lacking. acs.org A thorough investigation into the structures of these hydrates and their thermal dehydration pathways would provide fundamental insights into the coordination chemistry of the zirconyl cation in the presence of perchlorate.

Reactivity and Synthetic Potential: There is limited information on the reactivity of zirconyl diperchlorate. Its role as an intermediate in the thermal decomposition of Zr(ClO₄)₄ to zirconia suggests its potential as a precursor for the controlled synthesis of zirconium-based materials. wikipedia.org A detailed study of its decomposition mechanism could be valuable for materials science applications. Furthermore, its potential as a starting material or catalyst in inorganic and organic synthesis, leveraging the combination of a highly Lewis-acidic metal center and labile perchlorate ligands, remains a largely unexplored field.

Properties

Molecular Formula

Cl2O9Zr

Molecular Weight

306.12 g/mol

IUPAC Name

oxygen(2-);zirconium(4+);diperchlorate

InChI

InChI=1S/2ClHO4.O.Zr/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;/q;;-2;+4/p-2

InChI Key

AJULTZNSOFHEGV-UHFFFAOYSA-L

Canonical SMILES

[O-2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zr+4]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Zirconyl Diperchlorate

Direct Synthesis Strategies for ZrO(ClO₄)₂ and its Hydrates

Direct synthesis strategies focus on the conversion of common zirconium starting materials into zirconyl diperchlorate. These methods often involve either the direct formation of the zirconyl perchlorate (B79767) or the synthesis of an intermediate, such as anhydrous zirconium(IV) perchlorate, which is subsequently converted to the desired product.

A prominent route to zirconyl diperchlorate begins with zirconium tetrachloride (ZrCl₄). This pathway is a two-step process that first yields anhydrous zirconium(IV) perchlorate, Zr(ClO₄)₄, which is then thermally decomposed to the zirconyl form.

The initial step involves the reaction of ZrCl₄ with a potent oxidizing and perchlorating agent. One documented method is the treatment of zirconium tetrachloride with a mixture of dichlorine hexoxide and perchloric acid at a low temperature of -35 °C. wikipedia.org Alternatively, ZrCl₄ can be reacted with dry perchloric acid at liquid nitrogen temperatures. dbpedia.org This reaction is highly sensitive and must be conducted under anhydrous conditions, as ZrCl₄ hydrolyzes rapidly in the presence of moisture. wikipedia.org

The reaction proceeds as follows: ZrCl₄ + 4 HClO₄ → Zr(ClO₄)₄ + 4 HCl

The resulting zirconium(IV) perchlorate is a hygroscopic, volatile crystalline solid. wikipedia.org The second step is a controlled thermolysis of this intermediate. By heating Zr(ClO₄)₄ to approximately 120 °C, it partially decomposes, losing perchlorate groups and forming the more stable zirconyl diperchlorate. wikipedia.org

Zr(ClO₄)₄ --(approx. 120°C)--> ZrO(ClO₄)₂ + Cl₂O₇

Further heating to around 290 °C would lead to complete decomposition, yielding zirconia (ZrO₂) and chlorine oxides. wikipedia.org

ParameterConditionPurpose
Precursor Zirconium Tetrachloride (ZrCl₄)Source of zirconium.
Reagents Anhydrous Perchloric Acid / Dichlorine HexoxidePerchlorating agents.
Step 1 Temp. -35 °C to liquid N₂ tempsTo form Zr(ClO₄)₄ intermediate. wikipedia.orgdbpedia.org
Step 2 Temp. Approx. 120 °CThermolysis of Zr(ClO₄)₄ to ZrO(ClO₄)₂. wikipedia.org
Atmosphere AnhydrousTo prevent premature hydrolysis of ZrCl₄. wikipedia.org

This table summarizes the key reaction conditions for the synthesis of Zirconyl Diperchlorate from Zirconium Tetrachloride.

A more common and practical laboratory-scale synthesis utilizes the readily available and water-soluble zirconyl chloride octahydrate (ZrOCl₂·8H₂O) as the starting material. This method leverages the principles of precipitation and acid-base chemistry.

The general pathway involves two main stages:

Precipitation of Zirconium Hydroxide (B78521) : An aqueous solution of zirconyl chloride is treated with a base, typically an ammonia (B1221849) solution, to precipitate zirconium hydroxide, Zr(OH)₄. sciencemadness.org The chloride ions remain in the solution and are separated by filtration. [Zr₄(OH)₈(H₂O)₁₆]Cl₈ + 8 NH₄OH → 4 Zr(OH)₄(s) + 8 NH₄Cl + 16 H₂O

Dissolution in Perchloric Acid : The freshly prepared and washed zirconium hydroxide precipitate is then dissolved in a stoichiometric amount of perchloric acid (HClO₄). This acid-base reaction neutralizes the hydroxide, forming a solution of zirconyl diperchlorate and water. Zr(OH)₄ + 2 HClO₄ → ZrO(ClO₄)₂ + 3 H₂O

The hydrated form of zirconyl diperchlorate can then be crystallized from this solution. This method is often preferred due to its use of less hazardous reagents and conditions compared to the anhydrous ZrCl₄ route. It also provides an effective way to purify the zirconium compound, as impurities may be removed during the precipitation and washing stages. The superiority of a "perchlorate route" over a "chloride route" has been noted in the synthesis of subsequent materials, suggesting this conversion is effective for producing a high-purity precursor. researchgate.net

The formation of the zirconyl ion (ZrO²⁺) is fundamentally a product of the extensive hydrolysis and condensation chemistry of the zirconium(IV) ion in aqueous solutions. The Zr⁴⁺ cation, due to its high charge density, is highly susceptible to hydrolysis, even in strongly acidic conditions. uts.edu.au

In aqueous solutions, the Zr(IV) ion does not exist as a simple hydrated ion but rather undergoes polymerization to form polynuclear species. The most stable and well-characterized of these is the tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.org This very complex is the cationic unit found in the crystal structure of zirconyl chloride octahydrate. wikipedia.org The "zirconyl" entity in zirconyl diperchlorate is therefore understood to originate from this stable, hydrolyzed tetrameric core.

When zirconium hydroxide is dissolved in perchloric acid, or when a zirconium salt solution is prepared in perchloric acid, this tetrameric core structure is maintained. The perchlorate ions simply act as counter-ions to this complex cation in the resulting solution. The process of crystallization then arranges these [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cations and ClO₄⁻ anions into a stable crystal lattice. Therefore, controlling the hydrolysis—by managing pH and concentration—is essential to ensuring the formation of the correct zirconyl species required for the synthesis of ZrO(ClO₄)₂.

Solvothermal and Hydrothermal Synthesis Approaches for ZrO(ClO₄)₂

Solvothermal and hydrothermal synthesis are widely employed techniques for producing crystalline materials, particularly metal oxides, from solutions under elevated temperature and pressure. These methods are extensively documented for the synthesis of zirconia (ZrO₂) and yttria-stabilized zirconia nanoparticles from precursors like zirconyl chloride and zirconyl nitrate (B79036). e3s-conferences.org By controlling parameters such as temperature, pH, and reaction time, these methods allow for precise control over the crystallinity, phase (monoclinic, tetragonal, etc.), and morphology of the resulting zirconia powder.

However, the application of solvothermal or hydrothermal methods for the direct synthesis of zirconyl diperchlorate is not reported in the scientific literature. The conditions of high temperature and pressure in the presence of water (hydrothermal) or other solvents (solvothermal) strongly favor complete hydrolysis and dehydration reactions. This leads to the formation of the thermodynamically stable zirconium oxide rather than the preservation of the ionic zirconyl perchlorate salt. The perchlorate anion itself may also exhibit instability under such energetic conditions.

Influence of Reaction Conditions on Purity and Yield

The purity and yield of zirconyl diperchlorate are highly dependent on the careful control of reaction conditions, which vary significantly with the chosen synthetic route.

For routes involving Zirconium Tetrachloride:

Temperature : Temperature is the most critical parameter. The initial perchloration of ZrCl₄ must be conducted at very low temperatures (-35 °C or below) to maximize the yield of the Zr(ClO₄)₄ intermediate and minimize the formation of zirconyl perchlorate as a side product. wikipedia.orgdbpedia.org In the subsequent thermolysis step, the temperature must be carefully maintained around 120 °C. Insufficient heat will lead to incomplete conversion, while excessive heat (approaching 290 °C) will cause further decomposition to zirconia, drastically reducing the yield of the desired product. wikipedia.org

For routes involving Zirconyl Chloride Octahydrate:

pH Control : During the precipitation of zirconium hydroxide, the pH must be carefully controlled by the addition of a base to ensure complete precipitation of zirconium, thereby maximizing the yield.

Washing : The purity of the final product is significantly influenced by the thoroughness of washing the intermediate zirconium hydroxide precipitate. Washing removes soluble byproduct salts, such as ammonium (B1175870) chloride, which would otherwise contaminate the final product.

Acid Concentration : In the final crystallization step, the concentration of perchloric acid in the solution can affect the solubility of zirconyl diperchlorate. Analogous to zirconyl chloride purification, adjusting acid concentration and temperature can be used to maximize the crystallization yield. google.com

Isolation and Purification Techniques for Zirconyl Diperchlorate

The primary method for the isolation and purification of zirconyl diperchlorate from aqueous synthesis routes is crystallization. This technique relies on the principle of reducing the solubility of the salt in the solution to induce the formation of solid crystals, leaving soluble impurities behind in the mother liquor.

The process typically involves the following steps:

Concentration : The aqueous solution of zirconyl diperchlorate, obtained from dissolving zirconium hydroxide in perchloric acid, is concentrated by heating to evaporate excess water.

Crystallization : The concentrated solution is then cooled. As the temperature decreases, the solubility of zirconyl diperchlorate drops, leading to the formation of crystals. The process can be enhanced by adjusting the concentration of free perchloric acid in the solution, as this can further suppress the salt's solubility, a technique well-established for the purification of zirconyl chloride. google.comgoogle.com

Separation : The solid crystals are separated from the mother liquor, which contains the remaining soluble impurities. This is achieved through filtration or centrifugation. osti.gov

Washing : The isolated crystals are then washed to remove any adhering mother liquor. The wash solution is typically a cold, saturated solution of pure zirconyl perchlorate or a dilute acidic solution to prevent the crystals from redissolving. google.com

Drying : The purified crystals are finally dried under controlled conditions, often in a desiccator or a vacuum oven at low temperatures, to remove residual solvent without causing decomposition.

This cycle of dissolution, crystallization, and washing can be repeated to achieve higher levels of purity.

Structural Elucidation and Advanced Characterization of Zirconyl Diperchlorate

Molecular and Crystal Structure Analysis of ZrO(ClO₄)₂ and its Hydrates

The characterization of zirconyl diperchlorate, formally named Oxygen(2-);zirconium(4+);diperchlorate, and its hydrated forms reveals a complex structural chemistry dominated by the high coordination numbers favored by the Zr(IV) ion and its propensity to form polynuclear clusters through hydrolysis.

The Zirconium(IV) cation is known for its flexible and high coordination numbers, typically ranging up to eight or more. In the solid state, the coordination environment of zirconium in its compounds is rarely simple. For instance, in anhydrous zirconium perchlorate (B79767), Zr(ClO₄)₄, the zirconium atom is coordinated by eight oxygen atoms from four bidentate perchlorate groups, resulting in a coordination geometry described as a square antiprism. wikipedia.org

In aqueous solutions and their resulting crystalline salts, such as zirconyl compounds, the Zr(IV) ion readily undergoes hydrolysis to form polynuclear cationic species. The most common of these is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgnih.gov This complex cation is the fundamental structural unit in the well-characterized zirconyl chloride octahydrate. wikipedia.org In this tetramer, each Zr(IV) ion is eight-coordinate, bonded to four bridging hydroxide (B78521) groups and four terminal water molecules in a distorted square antiprismatic geometry. nih.gov It is therefore highly probable that the structure of zirconyl diperchlorate hydrate (B1144303) is also based on this robust [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ core, with the perchlorate anions acting as counter-ions or potentially coordinated to the zirconium centers. rsc.org

The perchlorate anion (ClO₄⁻) is generally considered a weakly coordinating ligand due to its low basicity and the delocalization of its single negative charge over four oxygen atoms. wikipedia.org Consequently, it often exists as a non-coordinating counter-ion in crystalline solids, participating primarily in ionic interactions with the cationic metal complex. wikipedia.orgnih.gov

However, under anhydrous conditions or with strongly electrophilic metal centers, perchlorate can act as a ligand. It can coordinate to a metal center through one oxygen atom (monodentate), two oxygen atoms (bidentate), or even three oxygen atoms (tridentate). wikipedia.orgtandfonline.com In the case of anhydrous zirconium perchlorate, Zr(ClO₄)₄, X-ray diffraction studies have confirmed that all four perchlorate groups act as bidentate ligands, directly bonding to the zirconium center. wikipedia.org

For zirconyl diperchlorate, ZrO(ClO₄)₂, particularly in its hydrated forms, the perchlorate anions are expected to primarily engage in ionic interactions, balancing the positive charge of the central zirconyl cluster, such as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.org In this scenario, the perchlorate ions would occupy positions in the crystal lattice, linked to the cationic cluster via hydrogen bonds with the coordinated water and hydroxide ligands. Direct coordination to the zirconium atom is less likely but possible, which would involve the displacement of a coordinated water molecule. rsc.org

The chemistry of aqueous zirconium(IV) is characterized by the formation of stable, polynuclear oxo- and hydroxo-bridged clusters. acs.orgresearchgate.net In acidic solutions, the predominant species is the tetrameric [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation. nih.gov This structure consists of four zirconium(IV) ions linked in a square arrangement by eight bridging hydroxide ligands, with four hydroxo bridges above and four below the plane of the zirconium atoms. wikipedia.org This tetrameric core is the defining structural feature of many "zirconyl" salts in the solid state, which rarely contain a simple monomeric zirconyl ion (ZrO²⁺). wikipedia.org

In other zirconium clusters, particularly those stabilized by carboxylate ligands, hexanuclear cores such as [Zr₆(O)₄(OH)₄] are common. acs.orgresearchgate.netchemrxiv.org These larger clusters feature a central octahedron of zirconium atoms with its faces capped by a combination of µ₃-oxo (O²⁻) and µ₃-hydroxo (OH⁻) ligands. acs.orgresearchgate.net These oxo and hydroxo bridges are crucial in stabilizing the cluster framework, allowing for the formation of the discrete, atomically precise structures that serve as building blocks for materials like metal-organic frameworks (MOFs). nih.gov

Crystalline compounds that incorporate water molecules into their lattice structure during crystallization from aqueous solutions are known as hydrates. kwanga.netsavemyexams.com This incorporated water is referred to as water of hydration or water of crystallization. kwanga.netpcc.eu Zirconyl perchlorate is known to form hydrates, with zirconyl perchlorate octahydrate being a reported form. alfa-chemistry.com

The precise number of water molecules per formula unit can be determined experimentally using thermogravimetric analysis (TGA). wikipedia.org This technique involves heating a known mass of the hydrated sample under controlled conditions and measuring the change in mass as a function of temperature. wikipedia.orglatech.edu The loss of mass at specific temperatures corresponds to the removal of the volatile water molecules, allowing for the calculation of the stoichiometric ratio of water to the anhydrous compound. savemyexams.comlatech.eduuomustansiriyah.edu.iq

Within the crystal structure, water molecules can be present in two primary roles: as coordinated water, where the oxygen atom is directly bonded to the zirconium(IV) cation, or as lattice water, where the molecules are held in place within the crystal lattice by hydrogen bonds to the anions or to other water molecules. pcc.euwikipedia.org In the proposed [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cluster for zirconyl diperchlorate, sixteen water molecules are directly coordinated to the zirconium centers. Additional water molecules, as in the case of an octahydrate, would be present as lattice water.

Spectroscopic Probes for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the structure of zirconyl diperchlorate, as it is highly sensitive to the vibrational modes of the constituent polyatomic ions, particularly the perchlorate anion. The vibrational spectrum of the perchlorate ion provides a clear indication of whether it is acting as a free, non-coordinating counter-ion or as a ligand directly bonded to the zirconium center. researchgate.net

The free perchlorate ion possesses a tetrahedral (Td) symmetry. According to group theory, it has four fundamental vibrational modes, of which only two are infrared active: the triply degenerate asymmetric stretching vibration (ν₃) and the triply degenerate asymmetric bending vibration (ν₄). researchgate.net These appear as strong, broad absorptions in the IR spectrum.

When the perchlorate ion coordinates to a metal atom, its symmetry is lowered. For example, monodentate coordination reduces the symmetry to C₃ᵥ, while bidentate coordination reduces it to C₂ᵥ. This reduction in symmetry causes the degenerate ν₃ and ν₄ modes to split into two or three distinct bands, respectively. researchgate.net Furthermore, the symmetric stretching mode (ν₁) and the symmetric bending mode (ν₂), which are infrared-inactive for the free ion, become infrared-active and appear as new, often weak, bands in the spectrum. researchgate.netresearchgate.net

The observation of a single, broad band around 1100 cm⁻¹ (ν₃) and a sharp band near 625 cm⁻¹ (ν₄) is characteristic of ionic, uncoordinated perchlorate. researchgate.net Conversely, the appearance of multiple bands in these regions, along with the emergence of a new band near 930 cm⁻¹ (ν₁), provides strong evidence for coordinated perchlorate. researchgate.netresearchgate.net

Table 1: Effect of Perchlorate Coordination on Infrared Vibrational Modes
Vibrational ModeSymmetry (Free Ion, Td)Approx. Wavenumber (cm⁻¹) (Free Ion)IR Activity (Free Ion)Effect of Coordination (Lowered Symmetry, e.g., C₂ᵥ)
ν₁ (Sym. Stretch)A₁~930InactiveBecomes active (weak to medium band)
ν₂ (Sym. Bend)E~460InactiveBecomes active, splits into two bands
ν₃ (Asym. Stretch)F₂~1100Active (strong, broad)Splits into three bands (strong)
ν₄ (Asym. Bend)F₂~625Active (strong)Splits into three bands (strong)

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of zirconyl diperchlorate, offering a characteristic "fingerprint" of the compound. The Raman spectrum is dominated by the vibrational modes of the zirconyl cation ([Zr=O]²⁺) and the perchlorate anion (ClO₄⁻).

The perchlorate ion, belonging to the Td point group, exhibits four fundamental vibrational modes. However, upon coordination to the zirconium center, its symmetry is lowered, which can lead to the splitting of degenerate modes and the activation of Raman-inactive modes. The most intense Raman band for the perchlorate ion is the symmetric stretching mode (ν₁), typically observed in the region of 930-950 cm⁻¹.

While specific Raman data for solid zirconyl diperchlorate is not extensively reported in the literature, the spectrum can be anticipated to display characteristic peaks. The [Zr=O]²⁺ moiety would exhibit a stretching vibration, and the coordinated perchlorate groups would show shifts and splitting of their vibrational bands compared to the free ion. For instance, a study on the temperature dependence of sodium perchlorate has provided detailed analysis of the perchlorate ion's symmetric stretching vibration.

Interactive Data Table: Predicted Raman Active Modes for Zirconyl Diperchlorate

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Assignment
ν(Zr=O)850 - 1000Zirconyl cation stretch
ν₁(ClO₄⁻)920 - 940Perchlorate symmetric stretch
ν₂(ClO₄⁻)450 - 470Perchlorate symmetric bend
ν₃(ClO₄⁻)1050 - 1150Perchlorate asymmetric stretch (split)
ν₄(ClO₄⁻)610 - 630Perchlorate asymmetric bend (split)

Note: The exact positions and splitting of the perchlorate modes will depend on the coordination mode and the crystal structure.

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD) for Crystallographic Data

X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms within the crystal lattice of zirconyl diperchlorate. Powder X-ray diffraction (PXRD) is utilized for phase identification and to obtain information about the unit cell dimensions. For a more detailed structural analysis, including bond lengths, bond angles, and space group determination, single-crystal X-ray diffraction (SCXRD) is the definitive method.

Anhydrous zirconium perchlorate crystallizes in the monoclinic space group Bb with four molecules per unit cell. In this structure, the zirconium atom is coordinated to eight oxygen atoms from four bidentate perchlorate groups. This coordination results in a distorted dodecahedral geometry around the zirconium center. The covalent nature of the Zr-OClO₃ bond is evidenced by the elongation of the bridging Cl-O bonds compared to the terminal Cl-O bonds within the perchlorate ligand.

Interactive Data Table: Crystallographic Data for Anhydrous Zirconium(IV) Perchlorate

ParameterValue
Crystal SystemMonoclinic
Space GroupBb
a (Å)12.899(3)
b (Å)13.188(7)
c (Å)7.937(3)
γ (°)107.91
Z4

This data is for the related compound Zr(ClO₄)₄ and serves as a reference for the structural characteristics of zirconium perchlorate compounds.

Solution-State Speciation and Complex Equilibria of Zirconium(IV) Perchlorate Systems

The chemistry of zirconium(IV) in aqueous perchlorate solutions is characterized by extensive hydrolysis and polymerization, leading to a complex array of species in equilibrium. researchgate.netscispace.com The high charge density of the Zr⁴⁺ ion makes it highly susceptible to hydrolysis, even in strongly acidic media. researchgate.net

In perchlorate solutions, the dominant species at moderate zirconium concentrations is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. lbl.govnih.gov This complex consists of a square of zirconium atoms bridged by pairs of hydroxide ions. The remaining coordination sites on each zirconium atom are occupied by water molecules.

The formation of this tetramer is a result of a series of hydrolytic steps. At very low zirconium concentrations and high acidity, monomeric species such as [Zr(OH)]³⁺ and [Zr(OH)₂]²⁺ can exist. researchgate.net As the concentration of zirconium or the pH increases, these monomers polymerize to form larger entities, with the tetramer being a particularly stable arrangement. researchgate.netscispace.com

4 Zr⁴⁺ + 8 H₂O ⇌ [Zr₄(OH)₈]⁸⁺ + 8 H⁺

The position of this equilibrium is highly dependent on both the zirconium concentration and the acidity of the solution. researchgate.net Studies have also indicated the presence of other polymeric species, such as trimers, in addition to the predominant tetramer under certain conditions. scispace.com

Interactive Data Table: Major Zirconium(IV) Species in Aqueous Perchlorate Solution

SpeciesFormulaConditions Favoring Formation
Monomer[Zr(OH)]³⁺, [Zr(OH)₂]²⁺Very low Zr(IV) concentration, high acidity
Trimer[Zr₃(OH)₄]⁸⁺Intermediate conditions
Tetramer[Zr₄(OH)₈(H₂O)₁₆]⁸⁺Moderate to high Zr(IV) concentration

Solid-State Polymorphism and Phase Transition Studies

The existence of different crystalline forms, or polymorphs, and the study of their interconversions through phase transitions are critical aspects of the solid-state chemistry of zirconyl diperchlorate. While specific studies on the polymorphism of zirconyl diperchlorate are limited, information can be inferred from related compounds.

Solid anhydrous zirconium perchlorate, Zr(ClO₄)₄, is known to undergo a phase transition at approximately 45 °C. wikipedia.org This transition occurs before its melting point of 95.5-96.0 °C and indicates a change in the crystal structure of the solid. wikipedia.org Further heating leads to thermolysis, yielding zirconyl perchlorate around 120 °C. wikipedia.org

The potential for polymorphism in zirconyl diperchlorate is also suggested by the behavior of other metal perchlorate compounds, where different crystalline arrangements can be adopted. The specific polymorph obtained can be influenced by factors such as the method of crystallization, the presence of solvent molecules (hydrates), and temperature and pressure conditions.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential tools for investigating phase transitions. DSC can detect the enthalpy changes associated with phase transitions, while TGA can monitor mass loss, which is particularly relevant for the dehydration of hydrated forms of zirconyl perchlorate. Such studies on related zirconium compounds provide a framework for understanding the potential thermal behavior of zirconyl diperchlorate.

Due to the lack of specific experimental data on the polymorphism of zirconyl diperchlorate, further research is required to fully characterize its solid-state behavior and identify any existing polymorphs and their transition conditions.

Reactivity, Transformation, and Mechanistic Investigations of Zirconyl Diperchlorate

Thermal Decomposition Pathways and Products of ZrO(ClO₄)₂

The thermal decomposition of zirconyl diperchlorate is a critical aspect of its chemistry, proceeding through a distinct pathway to yield stable inorganic products. Research has shown that zirconyl diperchlorate, ZrO(ClO₄)₂, is itself an intermediate in the thermal decomposition of anhydrous zirconium(IV) perchlorate (B79767), Zr(ClO₄)₄. wikipedia.org The thermolysis of Zr(ClO₄)₄ commences at approximately 120°C, yielding zirconyl diperchlorate. wikipedia.org

Upon further heating, zirconyl diperchlorate undergoes decomposition at around 290°C. The primary products of this decomposition are zirconium dioxide (zirconia, ZrO₂) and various chlorine oxides. wikipedia.org This transformation represents the ultimate breakdown of the compound into its most stable oxide forms. The decomposition pathway is analogous to that of other metal perchlorates, which typically yield metal oxides and chlorine-containing gases upon heating. While detailed kinetic studies on the decomposition of zirconyl diperchlorate are not extensively documented, the process can be generally represented by the following reaction:

ZrO(ClO₄)₂ (s) → ZrO₂ (s) + Cl₂O₇ (g) (unbalanced)

The exact nature and proportion of the chlorine oxides formed can vary depending on the specific conditions of the decomposition, such as temperature and atmospheric pressure. Studies on the thermal decomposition of other zirconium salts, such as zirconium oxide chloride octahydrate and zirconium sulfate (B86663) tetrahydrate, also show the formation of zirconia as the final product, though the intermediate steps and gaseous byproducts differ. researchgate.net

Reactivity with Organic Substrates and Selectivity Studies

The reactivity of zirconyl diperchlorate with organic substrates is largely dictated by the strong Lewis acidity of the zirconium(IV) center and the oxidizing potential of the perchlorate anions. Zirconium(IV) compounds are well-known to act as catalysts and reagents in a variety of organic transformations. bohrium.comresearchgate.netresearchgate.net While specific studies focusing solely on zirconyl diperchlorate are limited, the behavior of the closely related zirconium(IV) perchlorate provides significant insights.

Zirconium(IV) perchlorate is known to react irreversibly with a majority of organic compounds. wikipedia.org However, it exhibits notable inertness towards certain halogenated hydrocarbons like carbon tetrachloride. wikipedia.org A specific example of its reactivity is the formation of a crystalline adduct with benzene (B151609) at -10°C, Zr(ClO₄)₄•C₆H₆. wikipedia.org This indicates an interaction between the electron-rich aromatic ring and the electrophilic zirconium center.

The Lewis acidic nature of the Zr(IV) ion in zirconyl diperchlorate can activate organic functional groups. Metal perchlorates, in general, are recognized as powerful and versatile Lewis acids in organic synthesis. epa.gov This catalytic activity stems from the ability of the metal ion to coordinate to heteroatoms (such as oxygen or nitrogen) in the organic substrate, thereby polarizing bonds and facilitating subsequent reactions. Zirconium compounds, including zirconyl chloride (ZrOCl₂·8H₂O), have been shown to be effective catalysts for a range of reactions, including Michael additions, aldol (B89426) reactions, and the synthesis of heterocyclic compounds. bohrium.comresearchgate.net It is reasonable to infer that zirconyl diperchlorate would exhibit similar reactivity, potentially with enhanced activity due to the non-coordinating nature of the perchlorate anion, which can expose the Lewis acidic site on the zirconium center more effectively.

Redox Chemistry and Oxidative Potential within Specific Reaction Environments

The redox chemistry of zirconyl diperchlorate is primarily associated with the perchlorate anion (ClO₄⁻), which contains chlorine in its highest oxidation state (+7). Thermodynamically, the perchlorate ion is a potent oxidizing agent. researchgate.net However, it is kinetically very stable, meaning its reactions are often slow due to a high activation energy barrier for its reduction. epa.gov

The zirconium(IV) center in ZrO(ClO₄)₂ is in its highest and most stable oxidation state (d⁰ configuration) and is therefore redox-inactive under typical conditions. wikipedia.org Its primary role in potential redox reactions is that of a strong Lewis acid. The Zr⁴⁺ ion can coordinate to one of the oxygen atoms of the perchlorate ligand, which can polarize the Cl-O bonds and potentially lower the activation energy for the reduction of the perchlorate anion. This Lewis acid-assisted activation could make zirconyl diperchlorate a more effective oxidizing agent than simple alkali metal perchlorates in certain reaction environments.

While direct electrochemical studies on zirconyl diperchlorate are scarce, the standard reduction potentials for the perchlorate ion in acidic and basic solutions provide a thermodynamic benchmark for its oxidizing power.

Standard Reduction Potentials for Perchlorate Ion
ReactionStandard Potential (E°) (V)
ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O+1.201
ClO₄⁻ + 8H⁺ + 8e⁻ → Cl⁻ + 4H₂O+1.389

Kinetics and Thermodynamics of Electron Transfer Processes

Detailed kinetic and thermodynamic parameters for electron transfer processes involving zirconyl diperchlorate are not well-documented in the literature. The kinetic inertness of the perchlorate anion generally results in slow electron transfer rates. researchgate.net For reduction to occur, an oxygen atom must be transferred from the chlorine atom, a process which is energetically demanding.

The thermodynamics of electron transfer can be inferred from the standard reduction potentials. The positive E° values indicate that the reduction of perchlorate is thermodynamically favorable. However, the actual rate of reaction is governed by the activation energy. In the context of zirconyl diperchlorate, the Zr(IV) center could influence the kinetics by forming a complex with the reducing agent, thereby facilitating the electron transfer process to the perchlorate ligand. Studies on the reduction of perchlorate by other transition metal complexes, such as those of molybdenum and rhenium, have shown that the metal center plays a crucial role in the oxygen atom transfer mechanism. acs.orgacs.org

Intermediates in Perchlorate Reduction Reactions

The reduction of perchlorate (ClO₄⁻) to chloride (Cl⁻) is a multi-electron process that proceeds through several lower-oxidation-state chlorine oxyanions. The typical sequence of intermediates is as follows:

ClO₄⁻ → ClO₃⁻ (chlorate) → ClO₂⁻ (chlorite) → ClO⁻ (hypochlorite) → Cl⁻

The formation and detection of these intermediates are challenging due to their high reactivity. In many chemical and biological reduction systems, the initial reduction of perchlorate to chlorate (B79027) is the rate-limiting step. acs.org Once chlorate is formed, it is typically reduced more rapidly to the subsequent intermediates and finally to chloride. The presence of a Lewis acidic metal center like Zr(IV) could potentially stabilize some of these highly reactive intermediates through coordination, although direct evidence for this in the case of zirconyl diperchlorate reactions is not available.

Ligand Exchange Dynamics and Complex Formation Mechanisms involving Perchlorate

In solution, the perchlorate ions in zirconyl diperchlorate can participate in ligand exchange reactions. The perchlorate anion is generally considered to be a very weakly coordinating ligand due to its tetrahedral geometry and the delocalization of the negative charge over the four oxygen atoms. epa.gov This poor coordinating ability means that in the presence of other stronger Lewis bases (ligands), the perchlorate ions are likely to be readily displaced from the coordination sphere of the zirconium(IV) ion.

The mechanism of ligand exchange on zirconium(IV) complexes is typically associative, involving the formation of a higher-coordinate intermediate. The high charge density and small ionic radius of Zr(IV) favor the formation of complexes with high coordination numbers (typically 6, 7, or 8). When zirconyl diperchlorate is dissolved in a solvent like water, the perchlorate ligands can be exchanged for water molecules. This leads to the formation of aquated zirconium species and is the first step in the hydrolysis process.

The formation of other zirconium complexes in perchlorate media involves the substitution of coordinated water molecules by the incoming ligand. The perchlorate ions often remain in the outer coordination sphere as counter-ions, having been displaced by the stronger donor ligands. For example, the formation of zirconium(IV) complexes with various chelating agents is often studied in perchlorate media to minimize competition from the anion for coordination sites on the metal center. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of chemical bonds and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational materials science due to its favorable balance of accuracy and computational cost. umn.edumdpi.com DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. This approach is well-suited for studying the structural and electronic properties of zirconium compounds. mdpi.comosti.gov

In studies of related materials like cubic zirconium dioxide (c-ZrO₂), DFT has been used to optimize the crystal lattice and determine key structural parameters. For instance, calculations using the B3LYP functional have predicted a lattice constant of 5.107 Å and a Zr–O bond length of 2.21 Å, which show good agreement with experimental values. mdpi.com Similarly, for monoclinic zirconium tetrachloride (ZrCl₄), DFT calculations employing the Perdew, Burke, and Ernzerhof (PBE) functional with dispersion corrections (DFT-D3) have accurately reproduced experimental structural data. osti.gov

For zirconyl perchlorate (B79767), DFT calculations could be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including the crucial Zr=O and Zr-O(ClO₃) bond lengths and the angles between the zirconyl group and the perchlorate ligands.

Analyze Electronic Structure: Calculate the distribution of electron density, molecular orbitals, and the partial atomic charges on the zirconium, oxygen, and chlorine atoms. This would provide a quantitative description of the covalent character of the Zr-O and Cl-O bonds.

Determine Band Structure: For the solid state, DFT can calculate the electronic band gap and the density of states (DOS). mdpi.comresearchgate.net In c-ZrO₂, the conduction band is primarily formed by zirconium 4d orbitals, while the valence band is dominated by oxygen 2p orbitals. mdpi.comsciforum.net A similar analysis for ZrO(ClO₄)₂ would reveal its potential as an insulator or semiconductor and identify the orbitals involved in bonding and electronic transitions.

Computational MethodApplication to Zirconium CompoundsPotential Insights for ZrO(ClO₄)₂
DFT (PBE, B3LYP) Optimization of lattice parameters for ZrO₂ and ZrCl₄. mdpi.comosti.govPrediction of precise bond lengths (Zr=O, Zr-O-Cl) and angles.
Calculation of electronic band structure and density of states (DOS) for ZrO₂. mdpi.comsciforum.netDetermination of the electronic band gap and nature of frontier orbitals.
Investigation of bonding in various zirconium complexes. nih.govElucidation of the covalent vs. ionic character of the zirconyl-perchlorate bond.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy by making fewer approximations than standard DFT functionals. aps.org These methods are computationally more demanding, limiting their application to smaller systems, but they are invaluable for benchmarking other methods and for calculations where high accuracy is critical.

In the study of complex materials like zirconolite (CaZrTi₂O₇), a ceramic for nuclear waste disposal, DFT has been used in conjunction with ab initio random structure searching to identify the stable configurations of intrinsic defects. aps.org Such high-level calculations provide reliable defect formation energies. For zirconia, ab initio methods have been used to study grain boundaries and the effects of dopants. researchgate.net

For zirconyl perchlorate, ab initio calculations could:

Provide benchmark data for the molecule's geometry and electronic properties to validate the choice of DFT functional.

Calculate highly accurate bond dissociation energies, particularly for the Zr=O bond, which is crucial for understanding its thermal stability.

Investigate excited electronic states with greater precision than standard time-dependent DFT (TDDFT), offering a more reliable prediction of its UV-visible absorption spectrum.

Prediction of Thermodynamic Stabilities and Reaction Energetics for Zirconyl Perchlorate Systems

Computational chemistry is a powerful tool for predicting the thermodynamic stability of compounds and the energetics of chemical reactions. umn.edu The stability of a material can be assessed by calculating its formation energy relative to its constituent elements or its decomposition energy relative to competing solid phases. umn.edu

DFT calculations have been successfully used to predict the thermodynamic stability of various Zr⁴⁺ complexes with different chelating ligands. nih.gov By calculating the reaction energetics, researchers have been able to compute pseudoformation constants (log β') that show an excellent linear correlation with scarce and difficult-to-measure experimental data. nih.gov This predictive capability is crucial for designing new, stable zirconium compounds for applications like radiopharmaceuticals. nih.gov

For the zirconyl perchlorate system, these methods could be employed to:

Calculate Formation Enthalpy: Determine the standard enthalpy of formation (ΔH°f) of ZrO(ClO₄)₂ from its constituent elements or from simpler precursors like ZrO₂ and Cl₂O₇.

Analyze Decomposition Pathways: The thermolysis of zirconium perchlorate (Zr(ClO₄)₄) is known to yield zirconyl perchlorate around 120 °C, which further decomposes to zirconia (ZrO₂) at higher temperatures. wikipedia.org Computational analysis could map the potential energy surface for these reactions, calculating the reaction energies (ΔE) and activation barriers for each step.

Evaluate Relative Stabilities: Compare the thermodynamic stability of zirconyl perchlorate with related compounds, such as zirconyl nitrate (B79036) or zirconyl chloride, to understand the influence of the perchlorate anion.

Thermodynamic PropertyComputational ApproachRelevance to ZrO(ClO₄)₂ System
Standard Enthalpy of Formation (ΔH°f) DFT total energy calculationsQuantifies the intrinsic stability of the compound.
Decomposition Energy (ΔE_decomp) DFT calculations for products and reactantsPredicts the thermodynamic driving force for decomposition into ZrO₂ and chlorine oxides.
Reaction Gibbs Free Energy (ΔG) Includes vibrational analysis for entropyDetermines the spontaneity of formation and decomposition reactions at different temperatures.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a "computational microscope" to observe atomic motions. nih.govresearchgate.net MD simulations have been extensively applied to study zirconium-containing systems, from solid-state ion transport in zirconia-based ceramics to the coordination chemistry of the Zr⁴⁺ ion in aqueous solutions. nih.govacs.orgmrs-j.orgnih.gov

For yttria-stabilized zirconia (YSZ), MD simulations have been used to investigate the diffusion mechanisms of oxygen ions, a key property for its use in fuel cells. mrs-j.orgnih.gov In aqueous solutions, MD simulations have explored the stability of Zr⁴⁺-chelator complexes, revealing the dynamic interplay between the ligand, the metal ion, and the surrounding water molecules, which cannot be captured by static 0 K calculations. nih.govacs.org These simulations can track changes in the coordination number of Zr⁴⁺ and map the free energy landscape of ligand binding. nih.gov

Applying MD simulations to zirconyl perchlorate could provide insights into:

Solid-State Dynamics: At different temperatures, MD could simulate the vibrational and rotational motions of the perchlorate anions relative to the zirconyl cation, potentially identifying the atomic motions leading up to phase transitions or thermal decomposition.

Behavior in Solution: MD could model the dissolution of ZrO(ClO₄)₂ in a solvent like water. This would reveal the structure of the hydrated zirconyl ion [ZrO]²⁺, its coordination number with water molecules, and the behavior of the perchlorate counter-ions in the solvation shells.

Thermal Properties: By simulating the system at various temperatures, MD can be used to estimate thermal properties such as heat capacity and thermal expansion coefficients.

Computational Modeling of Spectroscopic Signatures and Their Interpretation

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions. arxiv.org

Vibrational spectroscopy (Infrared and Raman) is particularly sensitive to molecular structure and bonding. DFT calculations are routinely used to compute the vibrational frequencies and intensities of molecules. Studies on various metal perchlorate salts have shown that the vibrational modes of the tetrahedral ClO₄⁻ ion are sensitive to the cation and its coordination environment. nih.govnih.gov For example, the asymmetric stretching mode (ν₃) and asymmetric bending mode (ν₄) of the perchlorate ion are useful probes of its interaction with the metal center. nih.gov

For zirconyl perchlorate, computational modeling could:

Predict Vibrational Spectra: Calculate the IR and Raman spectra, providing a theoretical reference to aid in the analysis of experimental spectra.

Assign Vibrational Modes: Assign specific absorption bands to molecular motions, such as the characteristic Zr=O stretch, the Zr-O stretches of the perchlorate ligands, and the various Cl-O stretching and bending modes of the perchlorate group. This would help confirm the coordination mode (e.g., monodentate vs. bidentate) of the perchlorate ions.

Simulate Electronic Spectra: Time-dependent DFT (TDDFT) can be used to calculate the energies and intensities of electronic transitions, predicting the UV-Visible absorption spectrum and helping to assign bands to specific charge-transfer or d-d transitions.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Potential Information for ZrO(ClO₄)₂
ClO₄⁻ Sym. Stretch (ν₁) ~930-940Position indicates the degree of interaction with Zr.
ClO₄⁻ Sym. Bend (ν₂) ~460Often weak in IR, stronger in Raman.
ClO₄⁻ Asym. Stretch (ν₃) ~1100Splitting of this band is a strong indicator of covalent bonding/coordination to the metal. nih.gov
ClO₄⁻ Asym. Bend (ν₄) ~620-630Splitting also indicates a reduction in symmetry upon coordination. nih.gov
Zr=O Stretch ~850-1000The frequency is a direct probe of the Zr=O double bond strength.

Mechanistic Insights from Computational Reaction Pathway Analysis

Understanding the detailed mechanism of a chemical reaction, including the structures of all intermediates and transition states, is a significant challenge for experimental chemistry alone. Computational reaction pathway analysis provides a way to map out these complex processes. By locating transition states and calculating activation energies, this approach can elucidate reaction mechanisms step-by-step. researchgate.net

This methodology has been applied to study the complex decomposition of energetic materials like ammonium (B1175870) perchlorate (AP). DFT calculations have been used to investigate the initial proton transfer step, which is thought to initiate decomposition, and to explore subsequent decomposition pathways of the resulting ammonia (B1221849) and perchloric acid molecules on catalytic surfaces. researchgate.netmdpi.com

For zirconyl perchlorate, a computational reaction pathway analysis could offer crucial insights into its thermal decomposition:

Decomposition Initiation: The calculations could determine the lowest-energy first step in the decomposition, whether it is the cleavage of a Cl-O bond, the dissociation of a perchlorate ligand from the zirconium center, or another process.

Mapping the Full Pathway: The entire reaction pathway from ZrO(ClO₄)₂ to the final products (ZrO₂ and various chlorine oxides like Cl₂O₇) could be mapped. This would involve identifying all stable intermediates and the transition states that connect them.

Advanced Applications and Functional Material Development Excluding Prohibited Areas

Catalytic Applications in Organic Synthesis and Transformations

Zirconium compounds are recognized for their Lewis acidic nature, stability, and low toxicity, making them effective catalysts in a variety of organic reactions. nih.gov Zirconyl diperchlorate, in particular, demonstrates significant catalytic potential in both homogeneous and heterogeneous systems.

In the field of organic synthesis, zirconyl diperchlorate has proven to be a highly effective homogeneous catalyst. One notable application is in the one-pot, three-component synthesis of α-aminophosphonates, a reaction also known as the Kabachnik-Fields reaction. Research has identified zirconyl diperchlorate hexahydrate (ZrO(ClO4)2·6H2O) as one of the most efficient zirconium-based catalysts for this transformation. nih.govresearchgate.net The reaction proceeds under solvent-free conditions at room temperature, which aligns with the principles of green chemistry. nih.gov

The process involves the reaction of an amine, an aldehyde or ketone, and a di/trialkyl or aryl phosphite (B83602). nih.gov The catalytic role of the zirconium compound is believed to facilitate the formation of an imine intermediate, which then reacts with the phosphite to yield the final α-aminophosphonate product. researchgate.net The efficiency of ZrO(ClO4)2·6H2O in this context highlights its utility in synthesizing compounds of significant interest in medicinal chemistry and agriculture. researchgate.net

CatalystReaction ConditionsApplicationKey Advantage
ZrO(ClO4)2·6H2OSolvent-free, Room Temperatureα-aminophosphonate synthesisHigh efficiency and mild reaction conditions
Table 1: Application of Zirconyl Diperchlorate in Homogeneous Catalysis.

While zirconyl diperchlorate itself is used as a homogeneous catalyst, it also serves as a valuable precursor for creating heterogeneous catalysts, particularly those based on zirconia (ZrO2). The thermal decomposition of oxygen-rich zirconium salts like zirconyl diperchlorate can be a route to synthesizing zirconia with specific properties. Of particular interest is the formation of oxygen-deficient zirconia (ZrO2-x), a material with enhanced photocatalytic capabilities. elsevierpure.comnih.gov

Standard white zirconia is a wide-bandgap semiconductor (~5 eV) and is generally not considered for solar light absorption. elsevierpure.comnih.gov However, by creating oxygen vacancies, the material turns black and its band gap can be significantly lowered to around 1.5 eV. elsevierpure.comnih.gov This modification introduces new energy states that dramatically increase solar light absorbance and photocatalytic activity for processes like hydrogen production. elsevierpure.comnih.govsciopen.com The preparation of these advanced materials involves controlled reduction processes, and using a precursor like zirconyl diperchlorate could provide the zirconium oxide foundation for such transformations. elsevierpure.comnih.gov The modification of zirconia with perchlorate (B79767) ions has been shown to alter the textural and acidity characteristics of the material, which in turn affects its catalytic activity. doi.org

The catalytic activity of zirconia-based materials derived from precursors such as zirconyl diperchlorate is intrinsically linked to the nature of their active sites. Zirconia is known to possess acidic, basic, and redox properties. doi.org Characterization studies have identified that zirconia prepared from zirconium salts primarily exhibits Lewis acid sites.

These Lewis acid sites are crucial for catalytic activity in numerous reactions. Furthermore, surface defects, such as oxygen vacancies in ZrO2-x, serve as active centers that can enhance light absorption and improve the separation of photogenerated electron-hole pairs, boosting photocatalytic efficiency. sciopen.com The surface of zirconia catalysts also features hydroxyl groups, which can participate in catalytic cycles. The specific method of preparation and the use of precursors like zirconyl oxychloride (a related compound) influence the type and number of these hydroxyl groups and their ability to exchange atoms with reactants. The interaction between the active phase (like copper) and the zirconia support can enhance catalytic performance by improving dispersion and promoting desired surface properties. mdpi.comnih.gov

Contributions to Energetic Materials and Pyrotechnic Compositions

Zirconium-perchlorate mixtures are a cornerstone of many energetic materials and pyrotechnic compositions due to their high energy release, thermal stability, and ability to generate hot particles. wikipedia.orgpsemc.com These mixtures, commonly known as ZPP, typically consist of zirconium metal as the fuel and potassium perchlorate as the oxidizer. psemc.com While the bulk reactants are zirconium and potassium perchlorate, the formation of zirconium-oxygen species, potentially involving zirconyl intermediates, is a key part of the reaction mechanism at the particle surface.

The kinetics of this reaction are modeled using the Arrhenius equation, which relates the reaction rate to temperature and an activation energy. nasa.gov Key mechanistic steps include the decomposition of potassium perchlorate to release oxygen and the subsequent oxidation of zirconium. aiaa.org It is proposed that an intermediate, zirconium monoxide (ZrO), forms on the surface of the zirconium particles. aiaa.org The decomposition of the perchlorate provides "free oxygen atoms" that react with the fuel. aiaa.org

The reaction rate is remarkably fast, with a linear propagation rate observed at approximately 2.3 cm/ms. aiaa.org Several factors influence this rate:

Particle Size: The reaction rate is inversely proportional to the diameter of the zirconium fuel particles. aiaa.org Finer particles, around 2 μm, are often used to ensure a rapid reaction. aiaa.org

Heat Transfer: Efficient heat transfer within and between particles is critical to sustain the rapid propagation. aiaa.org

Stoichiometry: While a stoichiometric mixture can be calculated, adjusting the fuel-to-oxidizer ratio can modify the combustion temperature and pressure characteristics to meet specific performance requirements. koreascience.kr

ParameterValue / RelationshipSignificance
Linear Reaction Propagation Rate~2.3 cm/msIndicates extremely rapid, self-sustaining combustion. aiaa.org
Dependence on Zr Particle Diameter (D)Rate ∝ 1/DSmaller particles lead to a faster reaction. aiaa.org
Pressure SensitivityLargely insensitiveReliable performance across different pressures. aiaa.org
Temperature SensitivityLargely insensitiveConsistent performance over a broad temperature range. aiaa.org
Table 2: Key Kinetic Features of Zirconium-Potassium Perchlorate (ZPP) Compositions.

Combustion in zirconium-perchlorate mixtures propagates via a complex interplay of heat transfer and chemical reaction in a condensed phase. researchgate.net The ignition process begins with heating, often from an electric bridgewire, which initiates the exothermic chemical reaction. nasa.gov This reaction liberates a significant amount of thermochemical energy, heating the adjacent unreacted material and causing the combustion front to propagate through the mixture. nasa.gov

The combustion wave is characterized by extremely high pressure and temperature, with oscillations occurring in milliseconds within a closed vessel. researchgate.net The process generates hot, condensed-phase particles rather than large volumes of gas, which is a desirable characteristic for initiators that need to transfer energy effectively to a subsequent charge. wikipedia.orgpsemc.com The combustion of these mixtures is often described as a solid-to-solid reaction, with the oxidizer potentially being in a molten liquid phase at the reaction front. aiaa.org The rapid and reliable propagation makes ZPP an essential material for applications requiring precise and fast initiation, such as in the NASA Standard Initiator. wikipedia.orgpsemc.com

Utilization in Materials Science and Engineering

Zirconyl perchlorate serves as a key starting material in the synthesis of a range of advanced functional materials. Its decomposition characteristics and chemical reactivity are harnessed to produce high-purity zirconium compounds with tailored properties.

Zirconyl perchlorate is a notable precursor for the synthesis of zirconium dioxide (ZrO₂), a ceramic material with exceptional thermal stability, mechanical strength, and chemical resistance. The thermal decomposition of zirconyl perchlorate offers a pathway to produce zirconia with controlled purity and morphology.

The process of forming zirconia from a related compound, zirconium perchlorate (Zr(ClO₄)₄), involves the intermediate formation of zirconyl perchlorate. Solid zirconium perchlorate, when heated to around 120°C, undergoes thermolysis to yield zirconyl perchlorate. wikipedia.org Further heating to approximately 290°C leads to the decomposition of zirconyl perchlorate into zirconium dioxide and chlorine oxides. wikipedia.org This controlled, multi-step decomposition allows for the careful preparation of zirconia.

The synthesis of advanced ZrO₂ materials, such as nanoparticles and ceramics, often relies on the careful selection of precursors to control the final properties of the material, including crystal phase, particle size, and surface area. e3s-conferences.orgsciencepublishinggroup.com While various zirconium salts like zirconium oxychloride and zirconium nitrate (B79036) are commonly employed for this purpose, the use of zirconyl perchlorate provides a route that can be advantageous in specific synthetic strategies where the presence of other anions is undesirable. e3s-conferences.orgnih.govmdpi.com The choice of precursor significantly influences the characteristics of the resulting zirconia nanoparticles. For instance, different precursors can lead to different crystalline phases (monoclinic or tetragonal) and crystallite sizes under similar synthesis conditions. e3s-conferences.org

The table below summarizes the influence of different zirconium precursors on the crystallite size of zirconia nanoparticles under specific synthesis conditions, illustrating the importance of precursor selection.

PrecursorSynthesis ConditionCrystallite Size (nm)
Zirconium Nitrate (ZrO(NO₃)₂)Alkaline-free5.07
Zirconium Acetate (Zr(CH₃COO)₄)Alkaline-free10.4
Zirconium Oxychloride (ZrOCl₂)Alkaline-free10.1

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of zirconium-based MOFs (Zr-MOFs) typically involves the reaction of a zirconium precursor with an organic linker. chemrxiv.orgnih.gov Common zirconium precursors for MOF synthesis include zirconium chloride (ZrCl₄), zirconyl chloride (ZrOCl₂), and zirconyl nitrate (ZrO(NO₃)₂). chemrxiv.org

The nature of the zirconium precursor can impact the crystallinity, porosity, and thermal stability of the resulting MOF. chemrxiv.org For instance, studies have shown that the use of different zirconium salts can lead to variations in the surface area and pore structure of the synthesized MOFs. nih.gov While the use of zirconyl perchlorate in MOF synthesis is not as widely documented as other zirconium salts, its solubility and reactivity could potentially be exploited in the design of new MOF structures. The perchlorate anion is generally considered to be weakly coordinating, which could influence the kinetics of MOF formation and the resulting framework topology.

Zirconium-based materials, such as hydrous zirconium oxide and zirconium phosphates, are effective adsorbents for a variety of environmental pollutants, including heavy metals and anions like fluoride (B91410) and phosphate. frontiersin.org The synthesis of these adsorbent materials often begins with a soluble zirconium precursor, which is then hydrolyzed to form the desired zirconium oxide or hydroxide (B78521). frontiersin.org

Zirconyl perchlorate can serve as a precursor for the preparation of these zirconium-based adsorbents. By controlling the precipitation conditions, such as pH and temperature, the properties of the resulting adsorbent material, including its surface area and porosity, can be tailored to optimize its performance for specific separation applications. The high surface area and specific affinity of zirconium-based materials make them highly effective for the removal of contaminants from aqueous solutions. frontiersin.org

Applications in Analytical Chemistry and Separation Technologies

In the realm of analytical chemistry, zirconyl perchlorate and the associated perchlorate systems of zirconium(IV) are relevant in solvent extraction and electrochemical studies.

Solvent extraction is a widely used technique for the separation and purification of metals. The extraction of zirconium(IV) from aqueous solutions is a critical step in the production of high-purity zirconium for nuclear and other applications. The efficiency and selectivity of the extraction process are highly dependent on the chemical species present in both the aqueous and organic phases.

In perchlorate systems, the extraction of zirconium(IV) can be influenced by the formation of various zirconium-perchlorate complexes in the aqueous phase. While detailed mechanistic studies specifically involving zirconyl perchlorate are not extensively available in the provided search results, the general principles of solvent extraction of zirconium(IV) from acidic media are well-established. journals.co.zaquestjournals.org The extraction often involves the formation of a neutral complex between the metal ion, the extractant, and sometimes the anion from the aqueous phase, which is then soluble in the organic solvent. mdpi.com The nature of the anion in the aqueous phase can significantly affect the distribution of the metal between the two phases.

In electrochemical studies, a supporting electrolyte is often added to the solution to increase its conductivity and to minimize the migration of the electroactive species. wikipedia.org Perchlorate salts, such as sodium perchlorate and lithium perchlorate, are commonly used as supporting electrolytes due to the perchlorate anion's electrochemical inertness over a wide potential range. wikipedia.orgjecst.org

While there is limited specific information on the use of zirconyl perchlorate as a primary supporting electrolyte, the presence of zirconyl and perchlorate ions in solution will undoubtedly influence the electrochemical behavior of other species. In studies of the electrochemistry of zirconium itself, the choice of electrolyte is crucial. tudelft.nldoi.org The perchlorate anion's non-complexing nature can be advantageous in fundamental electrochemical studies of zirconium(IV) speciation and redox chemistry in aqueous and non-aqueous solutions. acs.org The high solubility and dissociation of perchlorate salts contribute to the high ionic strength and conductivity of the solution, which are desirable properties for a supporting electrolyte. wikipedia.org

Future Research Directions and Emerging Paradigms for Zirconyl Diperchlorate

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of zirconyl diperchlorate often involves methods that may not align with the contemporary principles of green chemistry. Future research is anticipated to pivot towards the development of novel and sustainable synthetic routes that are not only more environmentally benign but also offer enhanced control over the product's physicochemical properties.

Current research in related zirconium compounds has highlighted the efficacy of sol-gel processes and hydrothermal techniques, which could be adapted for zirconyl diperchlorate synthesis. researchgate.net The "zirconyl perchlorate (B79767) route" has been utilized in the synthesis of other advanced materials, suggesting its versatility. researchgate.net Future explorations may focus on:

Solvent-Free and Aqueous-Based Syntheses: Minimizing the use of organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or syntheses in aqueous media under ambient or near-ambient conditions could significantly reduce the environmental footprint.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and lead to the formation of unique polymorphs or nanomaterials.

Precursor Design and Selection: A systematic investigation into alternative zirconium and perchlorate precursors could lead to more efficient and safer synthetic protocols. This includes exploring the use of more stable and less hazardous starting materials.

A comparative analysis of potential sustainable synthetic routes is presented in the table below.

Synthetic MethodologyPotential AdvantagesResearch Focus
Modified Sol-Gel High purity, homogeneity, and control over particle size.Development of aqueous-based gelation processes.
Hydrothermal/Solvothermal Crystalline products at lower temperatures.Exploration of water and supercritical fluids as reaction media.
Mechanochemistry Solvent-free, reduced waste, and access to novel phases.High-energy ball milling of precursors.

Deeper Understanding of Structure-Reactivity-Functionality Correlations

A fundamental understanding of the relationship between the atomic-level structure of zirconyl diperchlorate, its chemical reactivity, and its ultimate functionality is paramount for its rational design in various applications. While the structure of zirconyl perchlorate dihydrate has been studied, a comprehensive picture, especially in solution and under reaction conditions, remains to be fully elucidated. dss.go.thdss.go.th

Future research endeavors will likely concentrate on:

Advanced Structural Characterization: Employing state-of-the-art techniques such as single-crystal X-ray diffraction at variable temperatures and pressures, and neutron diffraction to precisely locate lighter atoms.

Computational Modeling and Simulation: Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, bonding, and reaction mechanisms at a molecular level.

Kinetic and Mechanistic Studies: Detailed investigations into the kinetics and mechanisms of reactions involving zirconyl diperchlorate will help in understanding its reactivity profile and in controlling reaction outcomes.

Application of Advanced In-Situ Spectroscopic and Imaging Techniques

To unravel the dynamic processes involved in the synthesis, transformation, and reactivity of zirconyl diperchlorate, the application of advanced in-situ spectroscopic and imaging techniques is indispensable. These methods allow for real-time monitoring of chemical and physical changes, providing a window into the reaction pathways.

Building on existing studies of zirconium compounds, future research could benefit from:

In-Situ Raman and Infrared Spectroscopy: These techniques are powerful for tracking changes in vibrational modes, offering insights into bond formation and cleavage during reactions. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to study the evolution of species in solution, providing information on the coordination environment of the zirconium center. uts.edu.auscispace.com

X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS and XANES, particularly at synchrotron facilities, can provide element-specific information about the local atomic structure and oxidation state of zirconium during chemical processes.

High-Resolution Imaging: Techniques such as Transmission Electron Microscopy (TEM) and Scanning Tunneling Microscopy (STM) can provide real-space visualization of zirconyl diperchlorate-based materials at the nanoscale.

TechniqueInformation ObtainedPotential Application for Zirconyl Diperchlorate
In-Situ Raman/IR Vibrational modes, functional groups.Monitoring synthesis and thermal decomposition.
In-Situ NMR Chemical environment, species identification.Elucidating solution chemistry and ligand exchange.
In-Situ XAS Local structure, oxidation state.Characterizing intermediates in catalytic cycles.
In-Situ TEM Morphology, crystal growth.Observing nanoparticle formation from precursors.

Integration of Machine Learning and Artificial Intelligence for Predictive Design

The convergence of materials science with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new materials. mit.eduresearchgate.netnih.gov For zirconyl diperchlorate, these computational tools can accelerate research by predicting synthesis outcomes and identifying new compositions with desired properties.

Future research directions include:

Predictive Synthesis Models: Developing ML models trained on experimental data to predict the optimal conditions (e.g., temperature, pressure, precursor ratios) for synthesizing zirconyl diperchlorate with specific characteristics. acs.org

High-Throughput Virtual Screening: Employing AI algorithms to screen vast chemical spaces for novel derivatives of zirconyl diperchlorate with enhanced catalytic activity, thermal stability, or other desirable properties.

Structure-Property Prediction: Using deep learning models to establish quantitative structure-property relationships (QSPR), enabling the in-silico design of new materials based on the zirconyl diperchlorate framework. acs.org

Investigation of Zirconyl Diperchlorate in Interdisciplinary Research Domains (Non-Prohibited)

The unique chemical properties of zirconyl diperchlorate make it a candidate for exploration in a variety of interdisciplinary fields. Future research should aim to leverage its reactivity and structural features in novel application areas.

Potential interdisciplinary domains for investigation include:

Catalysis: As a source of highly Lewis acidic zirconium centers, it could be explored as a catalyst or catalyst precursor for a range of organic transformations, including polymerizations and fine chemical synthesis.

Advanced Materials Synthesis: Its use as a precursor for the synthesis of nanostructured zirconia and other zirconium-based ceramics with tailored properties for applications in electronics and refractory materials. researchgate.net

Analytical Chemistry: The specific interactions of the zirconyl and perchlorate ions could be harnessed for the development of new ion-selective electrodes or sensors for environmental and industrial monitoring.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for zirconium(IV) oxide diperchlorate (ZrO(ClO₄)₂), and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves reacting zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) with perchloric acid (HClO₄) under controlled stoichiometric and temperature conditions. Purification via recrystallization in non-aqueous solvents (e.g., acetonitrile) is recommended to avoid hydrolysis. Structural confirmation requires:

  • X-ray diffraction (XRD) : To verify crystallinity and phase purity.
  • FTIR spectroscopy : To identify characteristic Zr–O and ClO₄⁻ vibrational modes (e.g., ν(Cl–O) at ~1100 cm⁻¹).
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways .

Q. How does the oxidative stability of ZrO(ClO₄)₂ compare to other zirconium-based perchlorate salts under varying thermal and humidity conditions?

  • Methodological Answer : Comparative studies should employ:

  • Accelerated aging tests : Expose samples to 40–80% relative humidity (RH) at 25–60°C for 1–4 weeks.
  • DSC/TGA : Monitor exothermic decomposition peaks and mass loss.
  • Raman spectroscopy : Track changes in perchlorate ion symmetry (e.g., shifts in ClO₄⁻ bands).
    Key Finding : ZrO(ClO₄)₂ exhibits lower hygroscopicity than Zr(ClO₄)₄ due to oxide ion stabilization but decomposes above 200°C, releasing O₂ and ClO₂ .

Advanced Research Questions

Q. What factorial design approaches are optimal for investigating the synergistic effects of reaction parameters on the crystallinity and purity of ZrO(ClO₄)₂?

  • Methodological Answer : A 2³ factorial design is effective for screening:

  • Factors : Temperature (25°C vs. 60°C), molar ratio (ZrOCl₂:HClO₄ = 1:2 vs. 1:3), and solvent polarity (acetonitrile vs. DMF).
  • Responses : Crystallinity (XRD peak sharpness), yield (gravimetric analysis), and impurity levels (ICP-MS).
    Example Outcome : Higher temperatures (60°C) and excess HClO₄ improve yield but reduce crystallinity due to competing hydrolysis .

Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and bonding interactions in ZrO(ClO₄)₂, and what implications does this have for its reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/def2-TZVP to map electron density around Zr⁴⁺ and ClO₄⁻.
  • Natural Bond Orbital (NBO) Analysis : Quantify Zr–O covalency (e.g., Wiberg bond index >0.5 suggests strong polarization).
  • Reactivity Predictions : High electron-withdrawing capacity of ClO₄⁻ weakens Zr–O bonds, facilitating ligand substitution in aqueous media .

Q. What mechanistic insights explain the catalytic role of ZrO(ClO₄)₂ in oxidation reactions, and how do these compare to alternative zirconium-based oxidizers?

  • Methodological Answer :

  • In situ XAFS : Monitor Zr coordination changes during catalytic cycles.
  • Kinetic Isotope Effects (KIE) : Compare rates of C–H bond oxidation using deuterated substrates.
    Key Insight : ZrO(ClO₄)₂ acts as a Lewis acid catalyst, polarizing substrates for ClO₄⁻-mediated oxidation. Its activity exceeds Zr(NO₃)₄ due to higher redox potential but is less selective than ZrO(SO₄) .

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